molecular formula C17H16BrNO2 B2819227 (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide CAS No. 331462-20-5

(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Cat. No.: B2819227
CAS No.: 331462-20-5
M. Wt: 346.224
InChI Key: NCJLTDYGEGBWFA-VQHVLOKHSA-N
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Description

(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.224. The purity is usually 95%.
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Scientific Research Applications

Enamine Chemistry

Research has investigated the preparation and alkylation of cyclic and non-cyclic enamino-thiones, showcasing the versatility of enamines in synthetic organic chemistry. Enamino-thiones have been prepared by reacting corresponding enaminones with disulfides, leading to S-alkylated iminium iodides in high yields. This demonstrates the compound's utility in constructing complex organic molecules (Rasmussen, Shabana, & Lawesson, 1981).

Anticonvulsant Properties

The structure and biological activity of certain enaminones have been characterized, revealing their potential as anticonvulsant agents. For example, methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) was studied for its anticonvulsant properties, suggesting the importance of the enaminone system and the 4-bromophenyl group in conferring these properties (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Optical and Electronic Properties

The linear, second, and third-order nonlinear optical properties of novel chalcone derivatives have been investigated, highlighting their potential in semiconductor devices and organic electronics. This research provides insights into the optoelectronic and charge transport properties of these compounds, emphasizing their suitability for use in various optoelectronic applications (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Antioxidant Activity

The isolation and characterization of bromophenol derivatives from the red alga Rhodomela confervoides have revealed potent antioxidant activities. These compounds, including novel bromophenol derivatives, exhibit activities stronger than or comparable to common antioxidants, suggesting their potential in food preservation and as natural antioxidant sources (Zhao et al., 2004).

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12-6-8-16(21-2)15(10-12)19-17(20)9-7-13-4-3-5-14(18)11-13/h3-11H,1-2H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJLTDYGEGBWFA-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.